molecular formula C10H12N5Na2O6PS B13827561 3'-Amps sodium salt

3'-Amps sodium salt

Cat. No.: B13827561
M. Wt: 407.25 g/mol
InChI Key: MNPSXNGIYKTUKK-IDIVVRGQSA-L
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Description

3’-Adenylic acid sodium salt, also known as 3’-AMP sodium salt, is a nucleotide derivative. It is a monophosphate ester of adenosine, where the phosphate group is attached to the 3’ carbon of the ribose sugar. This compound plays a crucial role in various biological processes, including cellular signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Adenylic acid sodium salt typically involves the phosphorylation of adenosine. One common method is the reaction of adenosine with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 3’-Adenylic acid sodium salt involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3’-Adenylic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the phosphate group or the adenine base.

    Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine diphosphate or adenosine triphosphate derivatives, while substitution reactions can produce a variety of modified nucleotides.

Scientific Research Applications

3’-Adenylic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.

    Biology: The compound is essential in studying cellular signaling pathways and energy metabolism.

    Medicine: It is used in research related to drug development, particularly in understanding the mechanisms of action of nucleotide-based drugs.

    Industry: The compound finds applications in the production of biochemical reagents and diagnostic tools.

Mechanism of Action

The mechanism of action of 3’-Adenylic acid sodium salt involves its role as a precursor in the synthesis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cellular signaling. It interacts with various enzymes and receptors, modulating pathways involved in cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’-monophosphate (5’-AMP): Another nucleotide derivative with the phosphate group attached to the 5’ carbon of the ribose sugar.

    Cyclic adenosine monophosphate (cAMP): A cyclic form of adenosine monophosphate that acts as a secondary messenger in many biological processes.

Uniqueness

3’-Adenylic acid sodium salt is unique due to its specific structural configuration, which influences its reactivity and interactions with biological molecules. Its role as a precursor to cAMP highlights its importance in cellular signaling pathways, distinguishing it from other nucleotide derivatives.

Properties

Molecular Formula

C10H12N5Na2O6PS

Molecular Weight

407.25 g/mol

IUPAC Name

disodium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-dioxidophosphinothioyloxy-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H14N5O6PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)20-10)21-22(18,19)23;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

MNPSXNGIYKTUKK-IDIVVRGQSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=S)([O-])[O-])O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=S)([O-])[O-])O)N.[Na+].[Na+]

Origin of Product

United States

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